N-(2-hydroxyphenyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyphenyl)-N-phenylacetamide is an organic compound with the molecular formula C14H13NO2. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both hydroxyl and acetamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxyphenyl)-N-phenylacetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as pyridine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (e.g., Br2, Cl2) for halogenation are commonly employed
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
N-(2-hydroxyphenyl)-N-phenylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-N-phenylacetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-5-nitrophenyl)acetamide
- N-(2-hydroxy-3-nitrophenyl)acetamide
- 2-Acetamidophenol
Uniqueness
N-(2-hydroxyphenyl)-N-phenylacetamide is unique due to its specific combination of hydroxyl and acetamide functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17/h2-10,17H,1H3 |
InChI Key |
UBPFTXBIYCEJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.